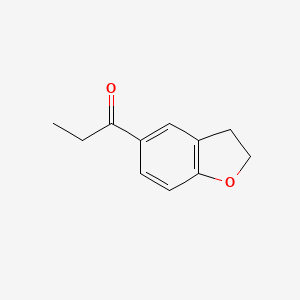

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one

Description

Chemical Identity and Properties 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one (CAS 68660-11-7) is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.22 g/mol. Its IUPAC name reflects its structure: a propanone group attached to the 5-position of a 2,3-dihydrobenzofuran ring. Key identifiers include:

- InChI Key: QYYIGDKFUBVDDO-UHFFFAOYSA-N

- SMILES: CCC(=O)C1=CC2=C(C=C1)OCC2

- PubChem CID: 4067388

The compound is typically supplied as a powder, stored at room temperature, and is available in high-purity grades (up to 99.999%) for research and industrial applications .

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYIGDKFUBVDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one can be synthesized through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require the use of strong bases and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzofuran Derivatives

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

- CAS : 111038-58-5

- Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24 g/mol

- Key Difference: A methyl branch on the propanone chain increases molecular weight by ~14 g/mol compared to the parent compound.

5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine)

- Structure : Replaces the ketone group with an amine (-NH₂) at the propan-2-position.

- Pharmacology : Classified as a psychoactive substance with structural similarity to 3,4-methylenedioxyamphetamine (MDA). Acts as a serotonin receptor agonist, contributing to its ecstasy-like effects .

5-MAPDB (1-(2,3-Dihydro-1-benzofuran-5-yl)-N-methylpropan-2-amine)

Non-Benzofuran Propanone Derivatives

1-(2-Methyl-5-isopropylcyclohex-2-en-1-yl)propan-1-one

- CAS : 31375-17-4

- Formula : C₁₃H₂₂O

- Molecular Weight : 194.31 g/mol

- Key Difference : A cyclohexenyl ring replaces the benzofuran system. The bulky isopropyl group increases steric hindrance, likely reducing reactivity compared to aromatic benzofuran derivatives .

1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one

- CAS : 133447-37-7

- Formula: C₇H₁₁NO

- Molecular Weight : 125.17 g/mol

- Key Difference: A pyrrolidine ring system instead of benzofuran.

Data Table: Structural and Functional Comparisons

Key Research Findings

- Synthetic Pathways : 2,3-Dihydrobenzofuran derivatives are synthesized via cyclization reactions, as demonstrated by Monte et al. (2003) for 5-APDB and 6-APDB .

- Physicochemical Properties: Methyl substitution on the propanone chain (e.g., 1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one) increases molecular weight and lipophilicity, which could influence bioavailability in pharmaceutical applications .

Biological Activity

Overview

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propanone group attached to a dihydrobenzofuran moiety. Research indicates that it may possess various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets within biochemical pathways, similar to other benzofuran derivatives. These interactions may involve the inhibition of certain enzymes or receptors that play critical roles in disease processes.

Target and Mode of Action

While the exact targets are not fully identified, studies suggest that benzofuran derivatives can influence pathways related to cell proliferation and apoptosis. For instance, some derivatives have been shown to inhibit NF-κB activation and induce apoptosis in cancer cells through mechanisms involving p53 signaling pathways .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. A study indicated that related benzofuran compounds can induce cell death in various cancer cell lines. For example, a novel benzofuran lignan derivative demonstrated significant antitumor activity by inducing apoptosis primarily through G2/M cell cycle arrest .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Jurkat T-cells | Induction of apoptosis | G2/M arrest via p53 activation | |

| Various cancer cells | Inhibition of proliferation | NF-κB pathway inhibition |

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties . Certain benzofuran derivatives have shown efficacy against various pathogens, suggesting that this compound might also exhibit similar effects .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties , as indicated by studies on related benzofuran compounds which have been shown to inhibit pro-inflammatory mediators such as TNF-α and IL-1β. This suggests potential therapeutic applications in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented; however, it is noted to be a solid at room temperature with a predicted boiling point of 320.4 °C at 760 mmHg. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Case Studies and Research Findings

Several studies have explored the biological activities of benzofuran derivatives:

- Anticancer Activity : A study on a synthetic benzofuran lignan showed it could induce apoptosis in p53-positive cells by inhibiting NF-kB activation .

- Inflammatory Response Modulation : Research indicated that certain benzofurans could reduce levels of inflammatory mediators in microglial cells stimulated by LPS .

- Molecular Docking Studies : Computational models have suggested potential interactions between benzofuran derivatives and key biological targets involved in cancer and inflammation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, and how are they optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or condensation of boronic acids with aromatic precursors. For example, a Suzuki-Miyaura coupling using 5-acetyl-2,3-dihydrobenzo[b]furan with aryl halides in the presence of Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent system of DME/H₂O at 70–80°C for 12–24 hours . Optimization involves adjusting catalyst loading, reaction time, and solvent polarity. Characterization is performed via NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Engineering controls : Use fume hoods to minimize inhalation risks and ensure proper ventilation.

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Gloves must be inspected for integrity before use and disposed of according to hazardous waste protocols .

- Emergency procedures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related dihydrobenzofuran derivatives . Complementary techniques include:

- NMR spectroscopy : ¹H NMR (δ 7.5–6.8 ppm for aromatic protons) and ¹³C NMR (δ 190–200 ppm for ketone carbonyl).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 60–85% in Suzuki couplings) often stem from variations in substrate electronic effects or catalyst deactivation. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent ratio, and catalyst type.

- In situ monitoring : Employ techniques like FT-IR or GC-MS to track reaction progress and identify intermediates .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (e.g., the ketone carbonyl at C1). Molecular docking studies can simulate interactions with nucleophiles like Grignard reagents, providing activation energy estimates and transition-state geometries . Validation involves comparing computational results with experimental kinetic data .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer : Introduce substituents (e.g., halogens, hydroxy groups) at the 5-position of the dihydrobenzofuran ring to modulate electronic and steric effects. SAR analysis involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.